4-phenyl-1H-pyrrole-3-carbonitrile chemical structure and properties
4-phenyl-1H-pyrrole-3-carbonitrile chemical structure and properties
This guide provides an in-depth technical analysis of 4-phenyl-1H-pyrrole-3-carbonitrile , a privileged heterocyclic scaffold in medicinal chemistry. It details the structural properties, validated synthetic protocols, and emerging biological applications, specifically focusing on its role in STING pathway modulation and antifungal efficacy.[1]
Synthetic Architectures, Physicochemical Profiling, and Therapeutic Frontiers [1]
Executive Summary
The 4-phenyl-1H-pyrrole-3-carbonitrile motif represents a "privileged scaffold" in drug discovery, characterized by a central pyrrole ring substituted with a lipophilic phenyl group at position 4 and an electron-withdrawing nitrile group at position 3. This specific substitution pattern imparts unique electronic properties, balancing hydrogen bond donor capability (pyrrole NH) with metabolic stability and pi-stacking potential.[1]
Recent high-impact research has elevated this scaffold from a simple intermediate to a core pharmacophore in STING (Stimulator of Interferon Genes) agonists for cancer immunotherapy and phenylpyrrole fungicides for agricultural protection.
Chemical Architecture & Physicochemical Profile[1]
Structural Analysis
The molecule consists of a five-membered heteroaromatic pyrrole ring. The 3-cyano group acts as a reversible covalent trap or a strong hydrogen bond acceptor, while the 4-phenyl group provides the hydrophobic bulk necessary for occupying deep binding pockets (e.g., in kinase domains or the STING dimer interface).
| Feature | Description | Function in Ligand Design |
| Core Scaffold | 1H-Pyrrole | Aromatic linker; H-bond donor (NH). |
| Position 3 | Carbonitrile (-CN) | H-bond acceptor; metabolic stability; bioisostere of carbonyls. |
| Position 4 | Phenyl Group | Hydrophobic interaction ( |
| Electronic State | Electron-rich Ring | Susceptible to electrophilic aromatic substitution (SEAr) at C2/C5. |
Key Physicochemical Descriptors
Data based on the representative 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile derivative and computational models for the core.
-
Molecular Formula:
(Core) / (2-Amino variant)[1] -
LogP (Predicted): 2.3 – 2.8 (Lipophilic, membrane permeable)[1]
-
Topological Polar Surface Area (TPSA): ~39 Ų (Core)[1]
-
Solubility: High in DMSO, DMF, Methanol; Low in Water (< 0.1 mg/mL).[1]
Synthetic Methodologies
Two primary routes are established: the Van Leusen Reaction for the direct construction of the core skeleton, and Multi-Component Reactions (MCR) for highly functionalized derivatives (e.g., 2-amino variants).[1]
Protocol A: Van Leusen Pyrrole Synthesis (Core Construction)
This is the most robust method for synthesizing 3,4-disubstituted pyrroles.[1] It utilizes Tosylmethyl Isocyanide (TosMIC) as a C-N-C synthon reacting with electron-deficient alkenes.[4][5][6][7]
Target: 4-phenyl-1H-pyrrole-3-carbonitrile
Precursors: Cinnamonitrile (
Step-by-Step Protocol:
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Preparation: Flame-dry a round-bottom flask and purge with Argon.
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Reagents: Dissolve Cinnamonitrile (1.0 equiv, 10 mmol) and TosMIC (1.1 equiv, 11 mmol) in a mixture of anhydrous DMSO and Diethyl Ether (1:2 ratio, ~20 mL).
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Base Addition: Prepare a suspension of Sodium Hydride (NaH) (2.0 equiv, 60% dispersion in oil) in dry ether. Add the reagent solution dropwise to the NaH suspension at 0°C.
-
Note: Hydrogen gas evolves. Ensure proper venting.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench & Workup: Dilute with water (50 mL) to precipitate the product or extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over
.[1] -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: Three-Component Assembly (2-Amino Variant)
For the synthesis of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile , a convergent one-pot strategy is preferred.
Reagents: Phenacyl bromide, Malononitrile, Ammonium Acetate.[1] Conditions: Ethanol, Reflux, 3 hours.[1] Yield: Typically 70–85%.
Visualization: Synthetic Pathways
Caption: Figure 1. Dual synthetic pathways. Top: Van Leusen synthesis for the core scaffold. Bottom: Multi-component reaction for the 2-amino derivative.
Pharmacological & Biological Relevance[1][7][8][9][10]
STING Agonism (Immunotherapy)
A critical recent discovery identifies 1H-pyrrole-3-carbonitrile derivatives as non-nucleotide STING agonists . Unlike traditional cyclic dinucleotide (CDN) agonists, these small molecules can permeate cells more effectively.[1]
-
Mechanism: The pyrrole scaffold binds to the STING dimer interface, inducing a conformational change that mimics the binding of cGAMP. This triggers the polymerization of STING.[8]
-
Signaling Cascade: Polymerized STING recruits TBK1
Phosphorylation of IRF3 Nuclear translocation Transcription of IFN- and IL-6 . -
Therapeutic Outcome: Activation of the innate immune system to attack tumor cells ("Hot" tumor environment).
Antifungal Activity (Phenylpyrroles)
The 4-phenylpyrrole moiety is the structural anchor of the phenylpyrrole class of fungicides (e.g., Fludioxonil).
-
Target: Histidine kinase (Os-1) in the osmotic signal transduction pathway.
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Effect: Hyperactivation of the HOG (High Osmolarity Glycerol) pathway, leading to energy drain and cell death in fungi like Botrytis cinerea.[1]
Visualization: STING Signaling Pathway
Caption: Figure 2. Mechanism of Action for Pyrrole-3-carbonitrile STING Agonists. The compound triggers the cGAS-STING-TBK1 axis.[8]
Analytical Characterization
To validate the synthesis of 4-phenyl-1H-pyrrole-3-carbonitrile , the following spectral signatures must be confirmed:
-
1H NMR (400 MHz, DMSO-d6):
-
IR Spectroscopy:
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2210–2230 cm⁻¹: Sharp, strong band characteristic of the Nitrile (C≡N) stretch.[1]
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3200–3400 cm⁻¹: Broad band for NH stretch.
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺ peak at m/z ~169.1.
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Handling & Stability
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The pyrrole ring is electron-rich and can undergo oxidation (darkening) upon prolonged exposure to air and light.
-
Safety: Nitrile compounds can liberate cyanide under extreme metabolic or chemical stress; handle with appropriate PPE.
-
Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous buffers for long-term storage of stock solutions to prevent precipitation.
References
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Structure-Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. Source: ACS Medicinal Chemistry Letters (2023). URL:[Link][1]
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Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs). Source: Molecules (2018).[4][9] URL:[Link][1]
-
A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]
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Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues. Source: Molecules (2024).[2][10][11] URL:[Link]
-
Van Leusen Reaction Mechanism and Applications. Source: Organic Chemistry Portal. URL:[Link][1]
Sources
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- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Pyrrole synthesis [organic-chemistry.org]
